2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
Description
This compound is a pyrimidine-based derivative featuring a 3,5-dimethylpyrazole moiety at the 6-position of the pyrimidine ring, a sulfanyl (-S-) linker at the 4-position, and an N-(4-acetamidophenyl)acetamide substituent. The structure combines heterocyclic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. Its molecular formula is C₁₉H₂₀N₆O₂S, with a calculated molecular weight of 412.47 g/mol.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-8-13(2)25(24-12)17-9-19(21-11-20-17)28-10-18(27)23-16-6-4-15(5-7-16)22-14(3)26/h4-9,11H,10H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOHYOYBAISAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions to form the pyrazolylpyrimidine intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamidophenyl group is attached through an acylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the pyrazole or pyrimidine rings.
Scientific Research Applications
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key derivatives from literature and databases:
Structural and Functional Group Analysis
Key Observations
Core Heterocycles :
- The target compound and ’s analog share a pyrimidine-pyrazole core, which is associated with kinase inhibition or antimicrobial activity. In contrast, ’s compound uses a pyridine-pyrazole core, which may alter electronic properties and binding affinity .
Substituent Effects: Sulfanyl vs. Acetamidophenyl vs. Chlorophenyl: The acetamidophenyl group in the target compound introduces hydrogen-bonding capacity (via NH and C=O), whereas the chlorophenyl group in enhances lipophilicity, favoring hydrophobic interactions . Furyl and Piperazinyl (): The furyl group may engage in π-π stacking, while the methylpiperazinyl substituent introduces basicity, influencing pH-dependent solubility .
Hydrogen-Bonding Patterns: The acetamide group in the target compound can act as both a donor (NH) and acceptor (C=O), similar to the sulfonamide in . However, sulfonamides exhibit stronger acceptor properties due to the electron-withdrawing SO₂ group, which may enhance crystallinity or protein binding .
’s simpler analog (228.27 g/mol) adheres to drug-likeness guidelines but lacks heterocyclic complexity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (e.g., nucleophilic substitution for sulfanyl attachment) but may require optimization due to steric hindrance from the acetamidophenyl group .
- Biological Relevance : Pyrimidine-pyrazole hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The sulfanyl group in the target compound could modulate selectivity compared to sulfonamide-containing analogs .
Biological Activity
The compound 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Molecular Formula
- C : 18
- H : 19
- N : 5
- O : 1
- S : 1
Structural Characteristics
The compound features a pyrazole ring substituted with a pyrimidine moiety and an acetamide group, which are crucial for its biological activity.
- Molecular Weight : 359.43 g/mol
- LogP (Octanol-Water Partition Coefficient) : Indicates moderate lipophilicity, which is beneficial for membrane permeability.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation. For instance, studies have shown that related compounds can inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is implicated in various cancers .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit various enzymes, including cyclooxygenases (COX), which are vital in inflammatory pathways. The presence of the pyrimidine moiety enhances selectivity towards these targets .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies have indicated that this compound possesses antioxidant and anti-inflammatory properties. These effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Study on IGF-1R Inhibition
A study focused on the inhibition of IGF-1R by similar pyrazole compounds demonstrated that modifications in the structure significantly affect potency and selectivity. The introduction of a sulfanyl group was found to enhance binding affinity to the receptor .
Evaluation of Biological Activities
A comprehensive review highlighted various biological activities associated with pyrazole derivatives, including antimicrobial, antifungal, and antiviral properties. The diverse functional groups present in these compounds contribute to their broad spectrum of activity .
Structure-Activity Relationship (SAR)
Research has shown that small changes in the chemical structure can lead to significant variations in biological activity. For instance, substituents on the pyrazole ring can influence both potency and selectivity against specific biological targets .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
